molecular formula C16H16O B1329368 2,2-Diphenyltetrahydrofuran CAS No. 887-15-0

2,2-Diphenyltetrahydrofuran

Cat. No. B1329368
CAS RN: 887-15-0
M. Wt: 224.3 g/mol
InChI Key: ONRSPOWNRLCCGF-UHFFFAOYSA-N
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Description

2,2-Diphenyltetrahydrofuran (also known as 2,2-diphenyloxolane) is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.30 g/mol . This compound is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,2-Diphenyltetrahydrofuran consists of a five-membered ring (tetrahydrofuran) with two phenyl groups attached at the 2-position . The InChI string for this compound is InChI=1S/C16H16O/c1-3-8-14 (9-4-1)16 (12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2-Diphenyltetrahydrofuran are not available, it’s known that this compound plays a role in various organic synthesis processes .


Physical And Chemical Properties Analysis

2,2-Diphenyltetrahydrofuran has several computed properties. It has a molecular weight of 224.30 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .

Scientific Research Applications

Catalysis and Organic Synthesis

2,2-Diphenyltetrahydrofuran has been utilized in the field of organic synthesis, particularly in catalysis. A study demonstrated the use of 2,2-diphenyl-4-penten-1-ol in a platinum-catalyzed hydroalkoxylation reaction to form 2-methyl-4,4-diphenyltetrahydrofuran. This process showed tolerance to various functional groups and was effective for the hydroalkoxylation of δ-hydroxy olefins to form tetrahydropyran derivatives (Qian, Han, & Widenhoefer, 2004).

Biomass Conversion

Research in biomass conversion has utilized derivatives of 2,2-diphenyltetrahydrofuran. A study on the one-pot conversion of furfural into 2-methyltetrahydrofuran over non-precious metal catalysts highlighted its potential as a biomass-derived chemical with broad applications in organic chemistry (Liu et al., 2020).

Green Chemistry and Environmental Applications

2,2-Diphenyltetrahydrofuran derivatives have been applied in green chemistry. For instance, 2-methyltetrahydrofuran, used as an additive, facilitated a hydrophosphination reaction that is free of base, acid, and catalyst. This method respects the principles of green chemistry and offers a straightforward approach to a wide range of tertiary phosphines (Bissessar et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, diphenylalanine, a building block forming ordered assemblies, has been studied extensively. The molecular engineering of self-assembling diphenylalanine analogues has resulted in distinctive microstructures with unique mechanical, optical, and semiconductive properties. These structures find applications in energy storage, biosensing, light emission, drug delivery, and more (Pellach et al., 2016).

Solvent Applications

2,2-Diphenyltetrahydrofuran derivatives, particularly 2-methyltetrahydrofuran, have been noted for their solvent applications in various chemical reactions. Its properties, falling between those of tetrahydrofuran and diethyl ether, make it suitable for organometallic reactions, lithiation, reductions, and metal-catalyzed coupling reactions (Aycock, 2007)

properties

IUPAC Name

2,2-diphenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRSPOWNRLCCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237245
Record name 2,2-Diphenyltetrahydrofuran
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenyltetrahydrofuran

CAS RN

887-15-0
Record name Tetrahydro-2,2-diphenylfuran
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Record name 2,2-Diphenyltetrahydrofuran
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Record name NSC89761
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Record name 2,2-Diphenyltetrahydrofuran
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Record name 2,2-diphenyltetrahydrofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
L Lemonnier, N Prevarskaya, J Mazurier, Y Shuba… - FEBS …, 2004 - Wiley Online Library
It has previously been suggested that volume‐regulated anion channels (VRACs) and store‐operated channels (SOCs) interact with each other according to their expected …
Number of citations: 40 febs.onlinelibrary.wiley.com
K Frydenvang - Acta Crystallographica Section C: Crystal Structure …, 1993 - scripts.iucr.org
The conformation of the five-membered ring in muscar-ine-related compounds was studied. The conformations observed in the two title compounds,(1) 5-iodomethyl-2, 2-…
Number of citations: 6 scripts.iucr.org
LL Rodina, YY Medvedev, PN Moroz… - Russian Journal of …, 2012 - researchgate.net
The Wolff rearrangement is one of the most characteristic transformations of diazo ketones [1]. Diazo ketones of the tetrahydrofuran series are thus converted into oxetane derivatives. …
Number of citations: 9 www.researchgate.net
Y Dobrydneva, P Blackmore - Molecular pharmacology, 2001 - ASPET
In this study, we examined 2-aminoethoxydiphenyl borate (2APB) as an inhibitor of Ca 2+ influx in human platelets. 2APB was found to inhibit thrombin-mediated intracellular Ca 2+ …
Number of citations: 169 molpharm.aspetjournals.org
A Higashikawa, Y Kojima, M Sato, M Kimura… - The Bulletin of Tokyo …, 2015 - jstage.jst.go.jp
Merkel cells (MCs), which form part of the MC-neurite complex, making contact with sensory afferents to drive mechanosensory transduction mechanisms, express transient receptor …
Number of citations: 3 www.jstage.jst.go.jp
大木貞雄, 浜口文子, 柳徳子, 吉野元世 - Chemical and Pharmaceutical …, 1966 - jlc.jst.go.jp
2-Subsituted 3-diphenylmethylene-1-pyrrolines (III) were synthesized in one step by the reaction of 1, 1-diphenyl-1, 4-butanediol (VII), 2, 2-diphenyltetrahydrofuran (VI), or 4-bromo-1, 1-…
Number of citations: 2 jlc.jst.go.jp
P Mirosevic-Sorgo, BC Saunders - Tetrahedron, 1959 - Elsevier
TOXIC FLUORINE COMPOUNDS CONTAINING THE CF LINK-X* Page 1 TOXIC FLUORINE COMPOUNDS CONTAINING THE CF LINK-X* RUPTURE OF THE CF LISK BY ALKALI …
Number of citations: 18 www.sciencedirect.com
R Singh, Y Bansal, RK Sodhi, P Khare… - Toxicology and Applied …, 2020 - Elsevier
Atypical antipsychotics (AAPs) have the tendency of inducing severe metabolic alterations like obesity, diabetes mellitus, insulin resistance, dyslipidemia and cardiovascular …
Number of citations: 9 www.sciencedirect.com
Y Dobrydneva, CJ Abelt, B Dovel, CM Thadigiri… - Molecular …, 2006 - ASPET
We have synthesized a series of 2-aminoethoxydiphenyl borate (2-APB, 2,2-diphenyl-1,3,2-oxazaborolidine) analogs and tested their ability to inhibit thrombin-induced Ca 2+ influx in …
Number of citations: 35 molpharm.aspetjournals.org
MK Chung, AD Guler, MJ Caterina - Journal of Biological Chemistry, 2005 - ASBMB
2-Aminoethyl diphenylborinate was recently identified as a chemical activator of TRPV1, TRPV2, and TRPV3, three heat-gated members of the transient receptor potential vanilloid (…
Number of citations: 187 www.jbc.org

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